2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one
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Overview
Description
2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[330]oct-3-en-7-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor, such as a diamine, with a diketone under acidic or basic conditions.
Introduction of amino groups: The amino groups at positions 2 and 3 are introduced through nucleophilic substitution reactions using appropriate amine reagents.
Methylation and phenylation: The methyl and phenyl groups are introduced via alkylation and arylation reactions, respectively, using reagents such as methyl iodide and phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated, acylated, or arylated derivatives.
Scientific Research Applications
2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one: Similar structure but different substitution pattern.
2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
2,3-Diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-diamino-4,6-dimethyl-3a,6a-diphenylimidazo[4,5-d]imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-22-16(25)23(2)18(14-11-7-4-8-12-14)17(22,21-15(19)24(18)20)13-9-5-3-6-10-13/h3-12H,20H2,1-2H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNZZCYMJHJGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C2(C1(N=C(N2N)N)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347474 |
Source
|
Record name | 2,3-diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-74-9 |
Source
|
Record name | 2,3-diamino-6,8-dimethyl-1,5-diphenyl-2,4,6,8-tetrazabicyclo[3.3.0]oct-3-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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